Cytochrome P450 (CYP) Enzyme Inhibition: epsilon-Viniferin Demonstrates 2-200x Greater Potency than Resveratrol Across Multiple CYP Isoforms
Epsilon-viniferin exhibits substantially more potent inhibition of human cytochrome P450 enzymes compared to its monomeric precursor resveratrol. In a direct comparative study using human liver microsomes and heterologously expressed CYPs, epsilon-viniferin displayed Ki values ranging from 0.5 to 20 μM across CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2E1, CYP3A4, and CYP4A, whereas resveratrol exhibited Ki values from 10 to 100 μM for the same enzymes [1]. This represents an approximate 2- to 200-fold greater inhibitory potency for the dimer. Notably, epsilon-viniferin was particularly potent against CYP1A1, CYP1B1, and CYP2B6, which are involved in the bioactivation of numerous procarcinogens [1]. The inhibition was of mixed-type for most CYPs, except CYP2E1 where non-competitive inhibition was observed [1].
| Evidence Dimension | CYP enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 to 20 μM (range across 8 CYP isoforms) |
| Comparator Or Baseline | Resveratrol: Ki = 10 to 100 μM (range across same 8 CYP isoforms) |
| Quantified Difference | Epsilon-viniferin Ki values are 2- to 200-fold lower (more potent) than resveratrol |
| Conditions | Human liver microsomes and heterologously expressed CYPs; substrates: ethoxyresorufin (CYP1A1/1A2/1B1), coumarin (CYP2A6), benzoxyresorufin (CYP2B6), chlorzoxazone (CYP2E1), testosterone (CYP3A4), lauric acid (CYP4A) |
Why This Matters
For researchers studying drug metabolism, herb-drug interactions, or chemoprevention, the substantially greater CYP inhibitory potency of epsilon-viniferin compared to resveratrol is critical for experimental design and interpretation of in vivo pharmacokinetic outcomes.
- [1] Piver B, et al. Differential inhibition of human cytochrome P450 enzymes by epsilon-viniferin, the dimer of resveratrol: comparison with resveratrol and polyphenols from alcoholized beverages. Life Sci. 2003;73(9):1199-213. View Source
